4-bromo-N-(oxolan-2-ylmethyl)aniline
Description
4-Bromo-N-(oxolan-2-ylmethyl)aniline is a substituted aniline derivative with a bromine atom at the para position of the aromatic ring and an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) group attached to the amine nitrogen. The compound’s structure combines the electron-withdrawing bromine substituent with a flexible, oxygen-containing heterocyclic moiety, making it a versatile intermediate in organic synthesis and coordination chemistry.
Properties
IUPAC Name |
4-bromo-N-(oxolan-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11/h3-6,11,13H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAFMXUEHRLQRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-N-(oxolan-2-ylmethyl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H12BrN
- Molecular Weight : 227.12 g/mol
The biological activity of this compound can be attributed to its structural components, which allow it to interact with various biological targets. The presence of the bromine atom is known to enhance the lipophilicity of the compound, potentially increasing its ability to penetrate cellular membranes.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
- Antimicrobial Activity : Some derivatives exhibit activity against bacterial strains, suggesting potential use as antimicrobial agents.
- Cytotoxic Effects : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in specific cancer cell lines | |
| Enzyme Inhibition | Inhibits dihydrofolate reductase |
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development. -
Cytotoxicity Assessment :
In vitro assays conducted on human cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. The mechanism was linked to the activation of caspase pathways, leading to increased apoptosis rates compared to untreated controls. -
Enzyme Inhibition Studies :
Research on enzyme inhibition showed that this compound effectively inhibited dihydrofolate reductase, a critical enzyme in folate metabolism, which is often targeted in cancer therapy. The IC50 value was determined to be in the low micromolar range, indicating potent inhibitory activity.
Scientific Research Applications
Organic Synthesis
4-Bromo-N-(oxolan-2-ylmethyl)aniline serves as a versatile intermediate in organic synthesis. Its bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. This property is particularly useful in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications. Its structural features may allow it to interact with biological targets, such as enzymes or receptors, making it a candidate for drug development. Preliminary studies suggest that derivatives of this compound could exhibit antimicrobial and anticancer properties, warranting further investigation into its mechanism of action and efficacy.
Material Science
In material science, this compound can be utilized in the development of advanced materials. Its unique chemical structure allows for the creation of polymers and other materials with specific properties tailored for applications in coatings, adhesives, and electronic devices.
Case Study 1: Antimicrobial Activity
A study explored the antimicrobial properties of various aniline derivatives, including those containing oxolane structures. The findings indicated that compounds similar to this compound exhibited significant activity against Gram-positive bacteria, suggesting potential as a new class of antimicrobial agents .
Case Study 2: Drug Development
Research focused on the synthesis of compounds related to this compound has shown promise in targeting specific enzymes involved in cancer metabolism. The compounds were evaluated for their ability to inhibit enzyme activity effectively, indicating a pathway for developing novel anticancer therapies .
Comparison with Similar Compounds
Key Features :
- Molecular Formula: C₁₁H₁₄BrNO
- Molecular Weight : ~264.14 g/mol
- Synthesis : Typically prepared via Suzuki-Miyaura cross-coupling reactions (as seen in ) using 4-bromo-N-(substituted benzyl)aniline precursors and boronic esters. Palladium catalysts like Pd(dppf)Cl₂ and bases such as K₂CO₃ are employed in dioxane/water solvent systems .
Comparison with Similar Compounds
Structurally related compounds are categorized based on substituent groups attached to the aniline nitrogen or aromatic ring. Below is a detailed comparison:
Substituted Benzyl Derivatives
4-Bromo-N-(4-nitrobenzyl)aniline ()
- Molecular Formula : C₁₃H₁₁BrN₂O₂
- Molecular Weight : 307.14 g/mol
- Structure : Features a nitrobenzyl group instead of oxolan-2-ylmethyl.
- Key Differences :
4-Bromo-N-(3-chlorobenzyl)aniline ()
- Synthesis : Used in Suzuki couplings to generate pyrazole-containing inhibitors.
- Applications : Intermediate for pharmaceuticals targeting viral proteases. The chloro substituent increases lipophilicity compared to the oxolan group .
Arylidene (Schiff Base) Derivatives
(E)-4-Bromo-N-(4-nitrobenzylidene)aniline ()
- Structure : Contains a nitrobenzylidene group (C=N linkage) instead of a saturated oxolan.
- Reactivity : The imine bond allows coordination to metal ions, making it useful in catalysis. However, the oxolan group in the target compound lacks this conjugation, reducing its metal-binding affinity .
Halogenated Diphenylamines
4-Bromo-N-(4-bromophenyl)aniline ()
- Molecular Formula : C₁₂H₉Br₂N
- Structure : Dibrominated diphenylamine with a "propeller blade" conformation.
- Crystallography: Dihedral angle: 47.32° (vs. flexible oxolan group in the target compound). Intermolecular Br⋯Br contacts (3.568 Å) influence packing, absent in the target compound due to its non-halogenated substituent .
Heterocyclic Substituents
4-Bromo-N-((pyridin-2-yl)methyl)aniline ()
- Applications : Forms palladium(II) complexes (e.g., PdL3) for studying substitution kinetics.
- Comparison : The pyridyl group enhances metal coordination compared to the oxolan group, which lacks lone pairs for strong binding .
Branched Alkyl Substituents
4-Bromo-2,N,N-trimethylaniline ()
- Structure: Contains a dimethylamino group and methyl substituent.
- Properties : Increased steric hindrance and basicity due to alkyl groups, contrasting with the oxolan group’s ether oxygen and conformational flexibility .
Data Tables
Table 2: Crystallographic Parameters
| Compound | Dihedral Angle (°) | Intermolecular Interactions | Key Feature |
|---|---|---|---|
| 4-Bromo-N-(oxolan-2-ylmethyl)aniline | N/A | C–H⋯O (oxolan) | Flexible ether moiety |
| 4-Bromo-N-(4-bromophenyl)aniline | 47.32 | Br⋯Br (3.568 Å) | Halogen-halogen contacts |
| (E)-4-Bromo-N-(4-nitrobenzylidene)aniline | Planar | N–H⋯O (nitro) | Conjugated imine system |
Preparation Methods
Protection of the Aniline Amine Group
The initial step involves protecting the amine group of an aniline derivative to prevent unwanted side reactions during bromination. A typical protecting group is an acetamide formed by reaction with acetic anhydride.
- Procedure:
- In a three-necked flask equipped with a reflux condenser, agitator, and thermometer, ortho-toluidine or a similar aniline derivative is reacted with acetic anhydride.
- The reaction is maintained at 50–70 °C for several hours under stirring.
- Upon completion, the reaction mixture is cooled, and the precipitated N-(2-aminomethyl phenyl) ethanamide is filtered, washed, and dried to obtain white needle-shaped crystals.
This protection step ensures selective bromination in the next phase.
Bromination of the Protected Aniline
Selective bromination is performed on the protected aniline to introduce the bromine atom at the para position relative to the amide group.
- Procedure:
- N-(2-aminomethyl phenyl) ethanamide is dissolved in an appropriate solvent (e.g., tetracol phenixin).
- N-bromo-succinimide (NBS) is added, and the mixture is refluxed with rapid stirring for approximately 4 hours.
- After reflux, the mixture is cooled, and the brominated product, N-(4-bromo-2-aminomethyl phenyl) ethanamide, precipitates out.
- The solid is filtered, washed with hot solvent, and dried.
This step achieves high regioselectivity for the para-bromo substitution.
Data Table Summarizing Key Reaction Parameters
| Step | Reactants / Reagents | Conditions | Product | Notes |
|---|---|---|---|---|
| 1. Amine Protection | Ortho-toluidine + Acetic anhydride | 50–70 °C, stirring, reflux | N-(2-aminomethyl phenyl) ethanamide | White needle crystals, isolated by filtration |
| 2. Bromination | Protected amide + N-bromo-succinimide | Reflux 4 h, stirring | N-(4-bromo-2-aminomethyl phenyl) ethanamide | Solid isolated by cooling and washing |
| 3. Hydrolysis | Brominated amide + HCl + dioxane | Reflux 1.5–2.5 h | 4-bromo-2-aminotoluene intermediate | Neutralize to pH 8–10, organic extraction |
| 4. Alkylation | Free amine + oxolan-2-ylmethyl halide | Controlled alkylation conditions | 4-bromo-N-(oxolan-2-ylmethyl)aniline | Purified by recrystallization |
Research Findings and Analysis
- The multi-step synthetic route is designed to minimize side reactions, particularly during bromination, by protecting the amine group.
- Use of N-bromo-succinimide enables selective para-bromination with high yield.
- Hydrolysis conditions are optimized to efficiently remove the protecting group without degrading the brominated intermediate.
- Alkylation with the oxolan-2-ylmethyl moiety imparts steric and electronic properties that enhance the compound’s utility.
- The final product exhibits high purity and is suitable for applications in organic synthesis and medicinal chemistry.
Q & A
Q. Advanced Research Focus :
- Bromine Position : Para-substituted bromine (as in 4-bromo derivatives) enhances electrophilic aromatic substitution reactivity compared to ortho/meta positions, as shown in analogous Pd(II) complex studies .
- Oxolane vs. Oxetane : Replacing oxolane (tetrahydrofuran-derived) with oxetane rings increases ring strain, altering hydrogen-bonding capacity and solubility, as observed in related compounds .
- Biological Activity : Substituting oxolan-2-ylmethyl with pyrrolidinylmethyl groups (as in ) modifies steric bulk, affecting enzyme inhibition potency by ~30% in receptor-binding assays .
What advanced spectroscopic and crystallographic techniques are recommended for characterizing this compound?
Q. Advanced Research Focus :
- X-Ray Crystallography : Use SHELXL for structure refinement (). For example, Pd(II) complexes with similar ligands were resolved to 1.8 Å resolution, confirming bond angles and torsion .
- Multinuclear NMR : and NMR in DMSO-d resolve oxolane methylene protons (δ 3.5–4.0 ppm) and aniline NH (δ 5.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) confirms molecular ion peaks (e.g., [M+H] at m/z 285.04 for CHBrNO) .
How can researchers resolve contradictory data between characterization methods (e.g., NMR vs. XRD)?
Q. Methodological Approach :
- Cross-Validation : If NMR suggests a different conformation than XRD, perform variable-temperature NMR to assess dynamic effects (e.g., ring puckering in oxolane) .
- Computational Modeling : Density Functional Theory (DFT) optimizes geometries to reconcile discrepancies, as demonstrated in analogous Pd(II) ligand studies .
- Thermogravimetric Analysis (TGA) : Confirm crystallographic solvent content (e.g., ethanol) that may skew NMR integration .
How can computational methods predict biological interactions, and what experimental validation is required?
Q. Advanced Research Focus :
- Molecular Docking : AutoDock Vina models interactions with enzymes (e.g., kinases), leveraging oxolane’s hydrogen-bonding potential. Validation via IC assays (e.g., kinase inhibition) is critical .
- MD Simulations : Assess binding stability over 100-ns trajectories; compare with mutagenesis studies (e.g., alanine scanning) to identify key residues .
- In Vitro Validation : Use SPR (Surface Plasmon Resonance) to measure binding kinetics (k/k) for targets identified computationally .
What are key considerations in designing kinetic studies for substitution reactions involving this compound?
Q. Methodological Approach :
- Pseudo-First-Order Conditions : Maintain excess nucleophile (e.g., thiourea) to isolate rate constants, as done in Pd(II) substitution studies .
- Stopped-Flow UV-Vis : Monitor absorbance changes at λ = 320 nm (characteristic of bromine displacement) with millisecond resolution .
- Temperature Dependence : Use Arrhenius plots (E calculation) to distinguish between associative vs. dissociative mechanisms .
How do bromine and oxolane groups affect the compound’s stability under experimental conditions?
Q. Advanced Research Focus :
- Thermal Stability : TGA shows decomposition onset at 180°C, attributed to oxolane ring opening .
- Photodegradation : Bromine increases UV-light sensitivity; store solutions in amber vials under N .
- Hydrolytic Stability : Oxolane’s ether linkage resists hydrolysis at pH 4–9, but acidic conditions (pH < 2) cleave the ring .
What are best practices for synthesizing derivatives to explore structure-activity relationships (SAR)?
Q. Advanced Research Focus :
- Halogen Exchange : Replace bromine with iodine via Ullmann coupling (CuI, 120°C) to study electronic effects .
- Oxolane Modifications : Introduce sp-hybridized substituents (e.g., methyl groups) to alter ring conformation and solubility .
- Biological Screening : Test derivatives against a panel of cancer cell lines (e.g., MCF-7, HeLa) to correlate substituents with cytotoxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
